molecular formula C22H25Cl2FN4O3 B1663636 盐酸吉非替尼 CAS No. 184475-55-6

盐酸吉非替尼

货号 B1663636
CAS 编号: 184475-55-6
分子量: 483.4 g/mol
InChI 键: QUINXWLATMJDQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A four-step synthesis of gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The process involves practical reaction temperatures (0–55 °C) and avoids chromatographic purifications . The ionic liquid trimethylammonium heptachlorodialuminate was used to monodemethylate the dimethoxyquinazoline core .


Chemical Reactions Analysis

Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . The in vitro release of gefitinib from these nanoparticles was evaluated using three different pH values .

科学研究应用

抗肿瘤应用

  1. 体外和体内抗肿瘤作用:吉非替尼已被研究其在治疗肺癌中的潜力。值得注意的是,吉非替尼纳米颗粒在增强抗肿瘤作用和减少副作用方面显示出有希望的结果,从而延长体内存活时间。这在将吉非替尼负载的纳米颗粒与游离吉非替尼进行比较的研究中很明显,导致纳米颗粒组中 CD31、Ki-67 和 EGFR 的表达降低 (Ni et al., 2017).

给药系统创新

  1. 靶向给药系统:研究探索了在创新给药系统中利用吉非替尼。一项研究开发了用透明质酸功能化的纳米氧化石墨烯片,以将吉非替尼靶向递送至肿瘤部位。该系统增强了生理稳定性和生物相容性,从而在肺癌中产生了更有效的治疗结果 (Liu et al., 2018).

药物相互作用和结合

  1. 与血清白蛋白的相互作用:吉非替尼与人血清白蛋白 (HSA) 的结合已被研究以了解其在体内的转运和分布。研究结果表明,疏水相互作用和氢键都稳定了吉非替尼-HSA 复合物,这可能对其生物利用度和分布产生影响 (Kabir et al., 2016).

代谢途径

  1. 对代谢的见解:吉非替尼的代谢途径已被探索以了解其生物转化和活性代谢物的潜在形成。这项研究对于理解其作用和与其他药物相互作用的机制至关重要 (Liu et al., 2015).

耐药机制

  1. 克服耐药性:研究调查了对吉非替尼的耐药机制,尤其是在肺癌中。例如,研究表明 miR-128 可以通过抑制 c-met/PI3K/AKT 通路逆转肺癌干细胞中的吉非替尼耐药性,表明增强吉非替尼疗效的潜在途径 (Jiang et al., 2016).

临床应用

  1. 药代动力学和临床意义:已经对吉非替尼的药代动力学进行了广泛的研究,包括其吸收、分布、代谢和排泄。了解这些方面对于优化其临床使用和管理潜在的耐药性至关重要。一项综述强调了各种药物代谢酶和转运蛋白在吉非替尼药代动力学中的作用,为个性化治疗和解决耐药性问题提供了有价值的见解 (Zhao et al., 2016).

纳米技术方法

  1. 吉非替尼的纳米结构脂质载体:已经开发出纳米结构脂质载体来改善吉非替尼的递送,特别是用于治疗转移性肺癌。这种方法旨在提高吉非替尼的生物利用度和治疗效果,同时降低全身毒性 (Sherif et al., 2023).

药物降解和稳定性

  1. 降解产物鉴定:已经进行研究以鉴定和表征吉非替尼的降解产物,这对于确保药物的稳定性和安全性至关重要。这些发现可以指导更稳定的吉非替尼制剂的开发并为监管标准提供信息 (Yanaka et al., 2021).

将吉非替尼与其他疗法相结合

  1. 吉非替尼联合疗法:已经探索了吉非替尼与其他抗癌剂(例如白藜芦醇)的联合使用以克服非小细胞肺癌 (NSCLC) 中的耐药性。这些研究表明,联合疗法可以协同增强吉非替尼的疗效,为耐药癌症提供新的治疗策略 (Zhu et al., 2015).

未来方向

  1. 最近的综述和专利:已经汇编了关于吉非替尼的综述和专利,全面概述了其作为抗癌药物的历程、作用机制、最近的临床试验和专利。这些信息对于研究人员和临床医生了解吉非替尼的最新进展和潜在未来应用至关重要 (Mangla et al., 2022).

安全和危害

Gefitinib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .

未来方向

The future of EGFR-directed therapies like Gefitinib will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597850
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefitinib hydrochloride

CAS RN

184475-56-7, 184475-55-6
Record name 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184475-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gefitinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefitinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Gefitinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Gefitinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Gefitinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Gefitinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Gefitinib hydrochloride

Citations

For This Compound
17
Citations
V Chandregowda, G Venkateswara Rao… - … Process Research & …, 2007 - ACS Publications
… chilled methanol (200 mL) to give gefitinib hydrochloride. The solid was suspended in H 2 O … to obtain an off-white solid of gefitinib hydrochloride. The solid was then suspended in water …
Number of citations: 127 pubs.acs.org
X Wang, B Deng, M Yu, T Zeng, Y Chen, J Hu… - Biomaterials …, 2021 - pubs.rsc.org
Drug delivery nanoplatforms have been applied in bioimaging, medical diagnosis, drug delivery and medical therapy. However, insolubility, toxicity, instability, nonspecific targeting and …
Number of citations: 4 pubs.rsc.org
WY Lee, PC Chen, WS Wu, HC Wu… - … journal of cancer, 2017 - Wiley Online Library
… Gefitinib hydrochloride salt (ZD1839) and panobinostat (LBH589) were purchased from Selleckchem. MG132 was purchased from Sigma. The human NSCLC cell lines A549, H441 …
Number of citations: 40 onlinelibrary.wiley.com
Y Liu, X Dai, S Jiang, M Qahar, C Feng, D Guo… - International Journal of …, 2022 - mdpi.com
… Cell counting kit 8, gefitinib hydrochloride, and rapamycin were obtained from Med Chem Express (Beijing, China). A 3D cell viability assay was purchased from Progema (Beijing, …
Number of citations: 7 www.mdpi.com
KK Velpula, VR Dasari, S Asuthkar, B Gorantla… - Translational …, 2012 - Elsevier
… U251 and 5310 cells were treated with either 5 μM erlotinib or gefitinib hydrochloride for 9 hours, 10 μM AG1478 for 1 hour, 0.5 μM PHA-665752 for 9 hours, or with 10 ng of …
Number of citations: 42 www.sciencedirect.com
J Tan, M Li, W Zhong, C Hu, Q Gu, Y Xie - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Gefitinib hydrochloride (molecular weight 483.36, 99.68% pure) was obtained from Medchem Express (Monmouth Junction, NJ, USA). Erlotinib hydrochloride (molecular weight 429.90, …
Number of citations: 27 www.ncbi.nlm.nih.gov
HD Williams, L Ford, S Han, KJ Tangso… - Molecular …, 2018 - ACS Publications
… Gefitinib hydrochloride (206 mg, 0.43 mmol) and sodium docusate (189 mg, 0.43 mmol) were dissolved in a biphasic solution of dichloromethane (10 mL) and distilled water (10 mL) …
Number of citations: 35 pubs.acs.org
M El Ouardi, L Tamarit, I Vayá, MA Miranda… - Frontiers in …, 2023 - frontiersin.org
Gefitinib (GFT) is a selective EGFR inhibitor clinically used for the treatment of patients with non-small cell lung cancer. Bioactivation by mainly Phase I hepatic metabolism leads to …
Number of citations: 5 www.frontiersin.org
KK Velpula, A Bhasin, S Asuthkar, AJ Tsung - Cancer research, 2013 - AACR
… , COX-2, caspase-3, caspase-9, cytochrome c, SMAC, and GAPDH antibodies were purchased from Santa Cruz Biotechnology along with erlotinib hydrochloride, gefitinib hydrochloride…
Number of citations: 122 aacrjournals.org
R Srikar, D Suresh, A Zambre, K Taylor, S Chapman… - Scientific Reports, 2016 - nature.com
… For the preparation of gefitinib encapsulation, 1 mg of gefitinib hydrochloride dissolved in DI water was added during the second desolvation process prior to acetone addition. The …
Number of citations: 33 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。